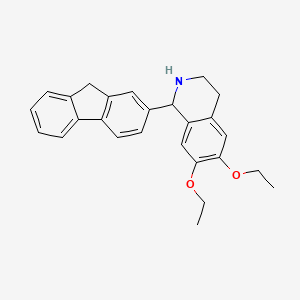![molecular formula C22H24FN3OS B15006813 (4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006813.png)
(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4Z)-1-(4-FLUOROPHENYL)-4-[({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic molecule characterized by its complex structure, which includes a fluorophenyl group, a methylphenylsulfanyl group, and a dihydropyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-FLUOROPHENYL)-4-[({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolone core: This can be achieved through the condensation of a hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.
Attachment of the methylphenylsulfanyl group: This can be done through a thiol-ene reaction, where a thiol group reacts with an alkene or alkyne.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized aromatics: From substitution reactions.
科学的研究の応用
(4Z)-1-(4-FLUOROPHENYL)-4-[({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: Used in studies to understand the interaction of small molecules with biological targets such as enzymes or receptors.
Industrial Chemistry:
作用機序
The mechanism of action of (4Z)-1-(4-FLUOROPHENYL)-4-[({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and methylphenylsulfanyl groups may play a role in binding to these targets, while the pyrazolone core could be involved in the modulation of biological activity.
類似化合物との比較
Similar Compounds
- (4Z)-1-(4-CHLOROPHENYL)-4-[({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-1-(4-BROMOPHENYL)-4-[({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The presence of the fluorophenyl group in (4Z)-1-(4-FLUOROPHENYL)-4-[({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may have different steric and electronic effects.
特性
分子式 |
C22H24FN3OS |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-4-[2-(4-methylphenyl)sulfanylethyliminomethyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H24FN3OS/c1-3-4-21-20(15-24-13-14-28-19-11-5-16(2)6-12-19)22(27)26(25-21)18-9-7-17(23)8-10-18/h5-12,15,25H,3-4,13-14H2,1-2H3 |
InChIキー |
VSGNBINLIQFYEZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCSC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006732.png)
![2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B15006733.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006741.png)

![1-(2-chlorobenzyl)-3'-cyclohexyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15006746.png)
![3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B15006753.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B15006764.png)

![4-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B15006779.png)

![2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide](/img/structure/B15006788.png)

![ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate](/img/structure/B15006814.png)

